molecular formula C19H15F6N3O2S2 B15099340 C19H15F6N3O2S2

C19H15F6N3O2S2

Cat. No.: B15099340
M. Wt: 495.5 g/mol
InChI Key: ZSMBHDFLQXBUNH-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H15F6N3O2S2 is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C19H15F6N3O2S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common methods include:

    Condensation Reactions: These reactions often involve the combination of smaller organic molecules to form larger, more complex structures.

    Substitution Reactions: These reactions replace one functional group in a molecule with another, often using reagents like halogens or alkyl groups.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and are crucial for modifying the oxidation state of the compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

C19H15F6N3O2S2: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

C19H15F6N3O2S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or catalyst in various organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C19H15F6N3O2S2 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

C19H15F6N3O2S2: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    C18H14F6N2O2S: A related compound with a similar structure but different functional groups.

    C20H16F6N4O2S2: Another compound with additional nitrogen atoms and a slightly different arrangement of atoms.

These comparisons highlight the unique features of This compound

Properties

Molecular Formula

C19H15F6N3O2S2

Molecular Weight

495.5 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H15F6N3O2S2/c1-8-9(2)32-15-14(8)16(30)28(3)17(27-15)31-7-13(29)26-12-5-10(18(20,21)22)4-11(6-12)19(23,24)25/h4-6H,7H2,1-3H3,(H,26,29)

InChI Key

ZSMBHDFLQXBUNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C)C

Origin of Product

United States

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